N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is an organic compound with potential applications in various fields of scientific research. This compound features a phenylacetamide backbone with a fluorine and nitro group substitution on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-fluoro-5-nitroaniline with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoro-5-nitroaniline attacks the carbonyl carbon of phenylacetyl chloride, forming the desired amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: The major product is N-(2-amino-5-fluorophenyl)-2-phenylacetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrophenyl isocyanate
- 2-Fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a fluorine and nitro group on the phenyl ring, along with the phenylacetamide backbone, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANMXAUQXIBESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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